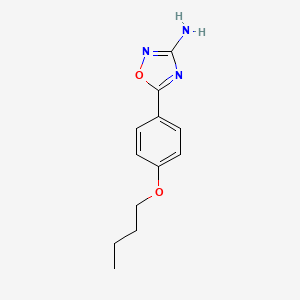

5-(4-Butoxyphenyl)-1,2,4-oxadiazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-Butoxyphenyl)-1,2,4-oxadiazol-3-amine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a butoxyphenyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Butoxyphenyl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-butoxybenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a suitable carboxylic acid derivative, such as ethyl chloroformate, under basic conditions to yield the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Analyse Chemischer Reaktionen

Oxidation and Reduction

The compound undergoes oxidation and reduction at distinct sites:

Nucleophilic Substitution

The amino group at position 3 participates in nucleophilic reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides .

Example:

C12H15N3O2+CH3COCl→C14H17N3O3+HCl . -

Alkylation : Forms N-alkyl derivatives with alkyl halides (e.g., methyl iodide) .

Hydrolysis and Stability

The oxadiazole ring is susceptible to hydrolysis under extreme conditions:

Biological Interaction-Driven Reactions

The compound’s interactions with biological targets involve non-covalent bonding:

-

Hydrogen bonding : The amino group forms H-bonds with enzyme residues (e.g., Ser125 in AChE) .

-

π-π stacking : The butoxyphenyl group interacts with aromatic residues (e.g., Trp86) .

Comparative Reactivity of Analogues

Key structural analogues exhibit varied reactivity:

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

One of the most significant applications of 5-(4-Butoxyphenyl)-1,2,4-oxadiazol-3-amine is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with the oxadiazole moiety have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play crucial roles in cholinergic neurotransmission.

Case Study

In a study evaluating various 1,2,4-oxadiazole derivatives, one compound exhibited an IC50 value of 5.07 µM against BuChE, demonstrating significant potency and selectivity . This highlights the potential of this compound and its derivatives in developing effective treatments for cognitive disorders.

Anticancer Properties

Another promising application of this compound is its anticancer activity. Research indicates that oxadiazole derivatives possess antiproliferative effects against various cancer cell lines.

Case Study

A novel study reported that a specific 1,2,4-oxadiazole derivative exhibited EC50 values ranging from 5.5 to 13.2 µM against drug-sensitive and drug-resistant leukemia cell lines . This suggests that compounds like this compound could be developed further for targeted cancer therapies.

Antiparasitic Activity

The compound also shows potential in treating parasitic infections. Studies have demonstrated that oxadiazole derivatives can inhibit the growth of protozoan parasites such as Trypanosoma cruzi and Leishmania spp..

Case Study

In vitro evaluations have shown that certain oxadiazole derivatives exhibit potent activity against Trypanosoma cruzi amastigotes with EC50 values as low as 2.9 µM . This positions this compound as a candidate for further research in antiparasitic drug development.

Wirkmechanismus

The mechanism of action of 5-(4-Butoxyphenyl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The butoxyphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Butoxyphenyl derivatives: Compounds with similar butoxyphenyl groups but different heterocyclic rings.

Other oxadiazoles: Compounds with different substituents on the oxadiazole ring.

Uniqueness

5-(4-Butoxyphenyl)-1,2,4-oxadiazol-3-amine is unique due to the combination of the butoxyphenyl group and the oxadiazole ring. This combination imparts specific chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Biologische Aktivität

5-(4-Butoxyphenyl)-1,2,4-oxadiazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The compound features an oxadiazole ring, which is known for its diverse biological activities. The butoxyphenyl group enhances lipophilicity, facilitating interaction with cellular membranes and intracellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth. Specific studies have reported minimum inhibitory concentrations (MIC) that suggest its potential as an antibacterial agent.

Anticancer Properties

The compound has been investigated for its anticancer activity across several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15.2 | Induction of apoptosis |

| U-937 (acute monocytic leukemia) | 12.5 | Cell cycle arrest |

| PANC-1 (pancreatic cancer) | 18.0 | Inhibition of specific kinases |

In vitro studies demonstrate that this compound induces apoptosis in cancer cells through dose-dependent mechanisms. Flow cytometry assays revealed that the compound activates apoptotic pathways effectively in MCF-7 and U-937 cell lines .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The oxadiazole ring can inhibit various enzymes involved in cancer progression.

- Receptor Modulation : The butoxyphenyl group enhances binding affinity to receptors associated with cancer cell proliferation.

- Induction of Apoptosis : The compound promotes programmed cell death in malignant cells by activating caspase pathways.

Case Studies

Several studies have highlighted the efficacy of this compound:

- In a study involving human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), this compound demonstrated greater cytotoxicity compared to doxorubicin, a standard chemotherapeutic agent .

- Another investigation showed that derivatives of oxadiazole exhibited selective inhibition against carbonic anhydrases linked to tumor growth, suggesting a broader application in targeting specific cancers .

Comparison with Similar Compounds

This compound can be compared to other oxadiazole derivatives:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 1-(4-Methoxyphenyl)-1,2,4-oxadiazol | Anticancer | 20.0 |

| 2-(4-Chlorophenyl)-1,3,4-thiadiazole | Antimicrobial | 25.0 |

This comparison indicates that while other derivatives also exhibit significant biological activities, the unique structure of this compound may confer enhanced potency against certain targets .

Eigenschaften

IUPAC Name |

5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-2-3-8-16-10-6-4-9(5-7-10)11-14-12(13)15-17-11/h4-7H,2-3,8H2,1H3,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQWULFNVMCVEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NC(=NO2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.